2-[2-(Methylamino)ethyl]-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione
Description
This compound belongs to the isoindole-dione family, characterized by a bicyclic hexahydroisoindole core fused with a 1,3-dione moiety.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-[2-(methylamino)ethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C11H16N2O2/c1-12-6-7-13-10(14)8-4-2-3-5-9(8)11(13)15/h2-3,8-9,12H,4-7H2,1H3 |
InChI Key |
TXFGYWBFTRPWPG-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN1C(=O)C2CC=CCC2C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methylamino)ethyl]-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione typically involves multiple steps. One common method includes the reaction of an appropriate isoindole precursor with methylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Methylamino)ethyl]-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction can lead to the formation of an alcohol.
Scientific Research Applications
2-[2-(Methylamino)ethyl]-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(Methylamino)ethyl]-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Research Findings and Implications
- Biological Activity: The methylaminoethyl group in the target compound may confer affinity for monoamine transporters (e.g., SERT, DAT), as seen in biotinylated ligands () .
- Toxicity Considerations : Chlorinated analogs () highlight the importance of substituent choice in minimizing metabolic liabilities .
- Drug Design: Structural modifications (e.g., hydroxyethyl vs. methylaminoethyl) allow fine-tuning of LogP and TPSA for optimal pharmacokinetics .
Biological Activity
2-[2-(Methylamino)ethyl]-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological properties, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C13H18N2O4
- Molecular Weight : 318.31 g/mol
- SMILES Notation : O=C1N(C)C(C2[13CH2][13CH]=[13CH]13CHC21)=O
- InChI : InChI=1S/C17H18N2O4/c1-19-15(20)12-8-5-9-13(14(12)16(19)21)18-17(22)23-10-11-6-3-2-4-7-11/h2-7,9,12-14H,8,10H2,1H3,(H,18,22)/i5+1,8+1,9+1,13+1
Research indicates that 2-[2-(Methylamino)ethyl]-isoindole derivatives exhibit significant inhibition of cyclooxygenase (COX) enzymes. Specifically:
- COX Inhibition : Several derivatives demonstrate selective inhibition of COX-2 over COX-1. For instance, compounds derived from isoindole structures showed a greater COX-2/COX-1 ratio compared to meloxicam, a standard COX inhibitor . This selectivity is crucial for minimizing gastrointestinal side effects commonly associated with non-selective COX inhibitors.
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been attributed to its ability to inhibit COX enzymes effectively. In vitro studies revealed that certain derivatives exhibited:
- Greater COX-2 Inhibition : Compounds such as E and H showed nearly three times the selectivity for COX-2 compared to meloxicam .
Antioxidant Properties
The antioxidant capacity of 2-[2-(Methylamino)ethyl]-isoindole derivatives was evaluated using the DPPH radical scavenging assay. The results indicated:
| Compound | Antioxidant Activity (%) |
|---|---|
| A | 25.0 |
| B | 29.0 |
| C | 22.5 |
The highest scavenging activity was observed in compound B at approximately 29% compared to the control .
Study on COX Selectivity
In a comparative study involving multiple isoindole derivatives:
- Compounds E and H demonstrated superior binding affinity to the COX-2 enzyme compared to meloxicam.
- Binding Interactions : Compound H interacts with key amino acids in the COX binding site through hydrogen bonding and hydrophobic interactions .
Pharmacokinetics and Toxicity Assessment
Pharmacokinetic profiling indicates that these compounds have favorable absorption characteristics and low toxicity profiles. Key findings include:
| Parameter | Value |
|---|---|
| Intestinal Absorption | High |
| Blood-Brain Barrier (BBB) | Permeable |
| CNS Toxicity | Low |
These properties suggest potential for central nervous system applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
